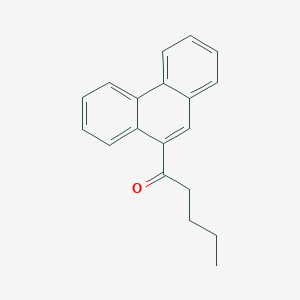
1-Phenanthren-9-YL-pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenanthren-9-YL-pentan-1-one is an organic compound with the molecular formula C19H18O It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a pentanone group attached to the phenanthrene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenanthren-9-YL-pentan-1-one can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of phenanthrene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimization of reaction conditions for maximum yield, and purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenanthren-9-YL-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives using oxidizing agents such as chromic acid.
Reduction: Reduction of the ketone group can yield 1-phenanthren-9-YL-pentanol using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the phenanthrene ring, such as halogenation with bromine to form 9-bromo-1-phenanthren-9-YL-pentan-1-one.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, sulfuric acid.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: 1-Phenanthren-9-YL-pentanol.
Substitution: Halogenated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
1-Phenanthren-9-YL-pentan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of materials with specific optical or electronic properties, such as luminescent materials and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1-Phenanthren-9-YL-pentan-1-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The phenanthrene moiety may also contribute to the compound’s overall biological activity through its aromatic structure, which can interact with various molecular pathways.
Comparación Con Compuestos Similares
1-Phenanthren-9-YL-butan-1-one: Similar structure with a butanone group instead of a pentanone group.
4-(Phenanthren-3-YLimino)-pentan-2-one: Contains an imino group attached to the phenanthrene moiety.
9-Pentyl-phenanthrene: Features a pentyl group attached to the phenanthrene ring.
Uniqueness: 1-Phenanthren-9-YL-pentan-1-one is unique due to the specific positioning of the pentanone group on the phenanthrene ring, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C19H18O |
|---|---|
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
1-phenanthren-9-ylpentan-1-one |
InChI |
InChI=1S/C19H18O/c1-2-3-12-19(20)18-13-14-8-4-5-9-15(14)16-10-6-7-11-17(16)18/h4-11,13H,2-3,12H2,1H3 |
Clave InChI |
NNYBKFSZKHYHFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


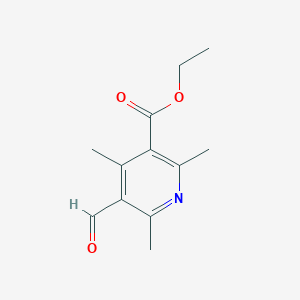
![2-[(1-Carboxyethyl)amino]benzoic acid](/img/structure/B11969192.png)
![(2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11969195.png)
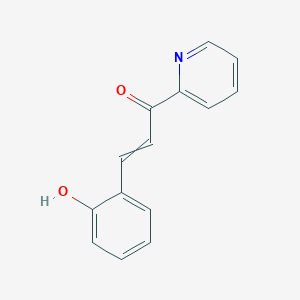
![(5Z)-3-Hexyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969209.png)
![1-Methyl-4-{5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B11969219.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969224.png)
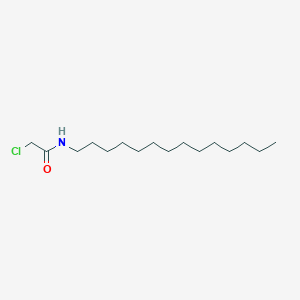

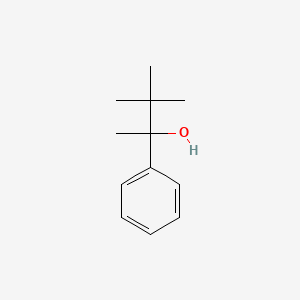
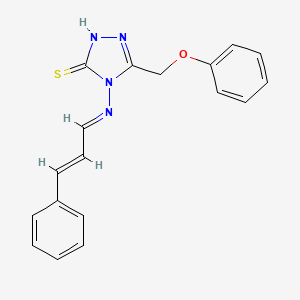
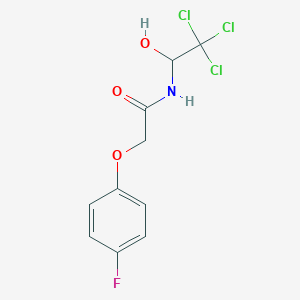
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969250.png)

